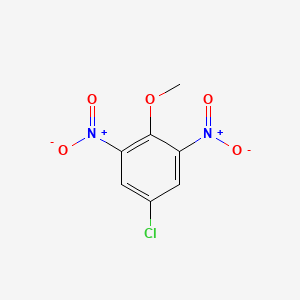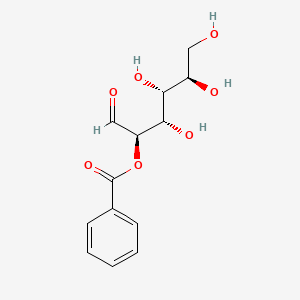
N,2,5-trimethylbenzene-1-sulfonamide
Overview
Description
“N,2,5-trimethylbenzene-1-sulfonamide” is a chemical compound . It is a derivative of trimethylbenzene, which is a group of substances of aromatic hydrocarbons . The structure of trimethylbenzenes consists of a benzene ring with three methyl groups as a substituent .
Synthesis Analysis
The synthesis of sulfonamides, the group to which “this compound” belongs, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used and produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO2S . Sulfonamides, including “this compound”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .Scientific Research Applications
1. Antimicrobial Applications
N,2,5-trimethylbenzene-1-sulfonamide derivatives, such as those found in N-sulfonamide 2-pyridones, have shown significant antimicrobial activities. These derivatives can inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, thereby exhibiting potent activity against bacterial and fungal strains (Azzam, Elsayed, & Elgemeie, 2020).
2. Environmental Monitoring
Sulfonamides, including this compound, are important in environmental monitoring. Methods for detecting sulfonamides in water samples have been developed, utilizing techniques like micro-solid phase extraction and high-performance liquid chromatography for sensitive determination (Zhou & Fang, 2015).
3. Sensor Development
Research has been conducted on developing highly efficient sensors for heavy metal ions using derivatives of this compound. These sensors, such as those based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), are used for detecting ions like Co2+ in environmental and healthcare fields (Sheikh et al., 2016).
4. Cancer Research
Certain sulfonamide derivatives, including those structurally related to this compound, have been studied for their potential as anticancer agents. For instance, some novel sulfonamides with pyridine structures have been synthesized and evaluated for antitumor activities against specific cancer cell lines (Debbabi et al., 2017).
5. Gas Separation Applications
Sulfonic acid-functionalized trimethyl-substituted polyimides, synthesized from compounds like 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, have shown promising applications in gas separation. These materials display selective permeability, making them suitable for processes like natural gas sweetening (Abdulhamid et al., 2021).
Mechanism of Action
Sulfonamides, including “N,2,5-trimethylbenzene-1-sulfonamide”, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
The safety data sheet for related compounds like 1,2,4-Trimethylbenzene indicates that they are flammable liquids and may cause skin irritation, serious eye irritation, and may be harmful if inhaled . They may also cause respiratory irritation and are toxic to aquatic life with long-lasting effects .
Future Directions
Sulfonamides, including “N,2,5-trimethylbenzene-1-sulfonamide”, have been in use for almost 90 years and have been in contact with a wide diversity of environmental compartments . Future research could explore the effect of sulfonamides on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
properties
IUPAC Name |
N,2,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-8(2)9(6-7)13(11,12)10-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJYHTWLUYDADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979309 | |
| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6326-21-2 | |
| Record name | N,2,5-Trimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC31199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2,5-Trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)


